molecular formula C13H15ClN4O2 B8489974 3-(2-((2H-1,2,3-Triazol-4-yl)amino)-5-chlorophenyl)-2,2-dimethylpropanoic acid

3-(2-((2H-1,2,3-Triazol-4-yl)amino)-5-chlorophenyl)-2,2-dimethylpropanoic acid

Cat. No. B8489974
M. Wt: 294.74 g/mol
InChI Key: VAQJYIXSJPYZPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073875B2

Procedure details

To a solution of 3-(2-((1-benzyl-1H-1,2,3-triazol-5-yl)amino)-5-chlorophenyl)propanoic acid 7h (85 mg, 0.22 mmol) in toluene (3.5 mL) was added aluminium trichloride (165 mg, 1.24 mmol) and the mixture heated at 100° C. for 1 h. The mixture was allowed to cool to room temperature and diluted with water and EtOAc followed by 5% citric acid solution. The aqueous was further extracted with EtOAc and the combined organics washed with brine, dried (MgSO4), and concentrated. Material was purified by ISCO (0-60% EtOAc/hexanes) to afford the title compound I-33 as an off white solid (36 mg, 38%). 1H NMR (500 MHz, d6-DMSO) δ 14.14 (1H, brs), 12.37 (1H, brs), 7.84 (1H, brs), 7.60-7.63 (1H, m), 7.38-7.41 (1H, m), 7.14 (1H, d), 7.08 (1H, d), 2.77 (1H, d), 2.67 (1H, d), 1.12 (6H, s). MS m/z: 295.1 (M+H)+.
Name
3-(2-((1-benzyl-1H-1,2,3-triazol-5-yl)amino)-5-chlorophenyl)propanoic acid
Quantity
85 mg
Type
reactant
Reaction Step One
Quantity
165 mg
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:8]1[C:12]([NH:13][C:14]2C=[CH:18][C:17]([Cl:20])=[CH:16][C:15]=2CCC(O)=O)=[CH:11][N:10]=[N:9]1)C1C=CC=CC=1.[Cl-].[Cl-].[Cl-].[Al+3].C(O)(=O)[CH2:31][C:32]([CH2:37][C:38](O)=O)([C:34]([OH:36])=[O:35])O.[C:43]1(C)C=CC=CC=1>O.CCOC(C)=O>[N:10]1[NH:9][N:8]=[C:12]([NH:13][C:14]2[CH:15]=[CH:16][C:17]([Cl:20])=[CH:18][C:38]=2[CH2:37][C:32]([CH3:31])([CH3:43])[C:34]([OH:36])=[O:35])[CH:11]=1 |f:1.2.3.4|

Inputs

Step One
Name
3-(2-((1-benzyl-1H-1,2,3-triazol-5-yl)amino)-5-chlorophenyl)propanoic acid
Quantity
85 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1N=NC=C1NC1=C(C=C(C=C1)Cl)CCC(=O)O
Name
Quantity
165 mg
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
3.5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
The aqueous was further extracted with EtOAc
WASH
Type
WASH
Details
the combined organics washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Material was purified by ISCO (0-60% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
N=1NN=C(C1)NC1=C(C=C(C=C1)Cl)CC(C(=O)O)(C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 36 mg
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.